molecular formula C27H26N2O5S2 B10956545 Dipropan-2-yl 3-methyl-5-({[2-(thiophen-2-yl)quinolin-4-yl]carbonyl}amino)thiophene-2,4-dicarboxylate

Dipropan-2-yl 3-methyl-5-({[2-(thiophen-2-yl)quinolin-4-yl]carbonyl}amino)thiophene-2,4-dicarboxylate

Cat. No.: B10956545
M. Wt: 522.6 g/mol
InChI Key: NVVIDAUISSXVKQ-UHFFFAOYSA-N
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Description

DIISOPROPYL 3-METHYL-5-({[2-(2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE is a complex organic compound that features a quinoline and thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIISOPROPYL 3-METHYL-5-({[2-(2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE typically involves multi-step organic reactions. One common approach is the condensation of 2-(2-thienyl)-4-quinolinecarboxylic acid with 3-methyl-2,4-thiophenedicarboxylic acid, followed by esterification with isopropanol under acidic conditions . The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

DIISOPROPYL 3-METHYL-5-({[2-(2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline moiety can be reduced under hydrogenation conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the quinoline moiety can produce tetrahydroquinoline derivatives.

Scientific Research Applications

DIISOPROPYL 3-METHYL-5-({[2-(2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of DIISOPROPYL 3-METHYL-5-({[2-(2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The thiophene ring can interact with various enzymes, inhibiting their activity and contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the quinoline and thiophene moieties in DIISOPROPYL 3-METHYL-5-({[2-(2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE provides it with distinct chemical and biological properties

Properties

Molecular Formula

C27H26N2O5S2

Molecular Weight

522.6 g/mol

IUPAC Name

dipropan-2-yl 3-methyl-5-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]thiophene-2,4-dicarboxylate

InChI

InChI=1S/C27H26N2O5S2/c1-14(2)33-26(31)22-16(5)23(27(32)34-15(3)4)36-25(22)29-24(30)18-13-20(21-11-8-12-35-21)28-19-10-7-6-9-17(18)19/h6-15H,1-5H3,(H,29,30)

InChI Key

NVVIDAUISSXVKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4)C(=O)OC(C)C

Origin of Product

United States

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